molecular formula C7H15NO2 B183681 Butyl 2-aminopropanoate CAS No. 174468-17-8

Butyl 2-aminopropanoate

Cat. No.: B183681
CAS No.: 174468-17-8
M. Wt: 145.2 g/mol
InChI Key: RJJXSCQQRYCPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature of Butyl 2-aminopropanoate

This compound belongs to the chemical class of amino acid esters, specifically representing the butyl ester derivative of alanine (2-aminopropanoic acid). The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound is formally named as this compound, reflecting its structure as a butyl ester of 2-aminopropanoic acid. The molecular formula for this compound is C₇H₁₅NO₂, with a molecular weight of 145.20 grams per mole.

The compound exists in several distinct forms based on the nature of the butyl group attachment. The most common variants include tert-butyl 2-aminopropanoate, where the ester linkage involves a tertiary butyl group, and n-butyl 2-aminopropanoate, featuring a linear butyl chain. The tert-butyl variant is particularly significant due to its widespread use as a protecting group in organic synthesis, where the bulky tert-butyl moiety provides steric hindrance that prevents unwanted side reactions during multi-step synthetic procedures.

The nomenclature also incorporates stereochemical designations when referring to enantiomerically pure forms. The S-enantiomer is designated as (S)-butyl 2-aminopropanoate or L-alanine butyl ester, while the R-enantiomer carries the designation (R)-butyl 2-aminopropanoate or D-alanine butyl ester. These stereochemical descriptors are crucial for understanding the biological activity and synthetic utility of these compounds, as different enantiomers may exhibit distinct properties in biological systems.

Table 1: Nomenclature and Molecular Data for this compound Variants

Variant IUPAC Name CAS Number Molecular Formula Molecular Weight (g/mol)
Racemic tert-butyl tert-butyl 2-aminopropanoate 16367-69-4 C₇H₁₅NO₂ 145.20
(S)-tert-butyl tert-butyl (2S)-2-aminopropanoate 21691-50-9 C₇H₁₅NO₂ 145.20
(S)-n-butyl butyl (2S)-2-aminopropanoate 2885-02-1 C₇H₁₅NO₂ 145.20
(R)-n-butyl butyl (2R)-2-aminopropanoate 44924-99-4 C₇H₁₅NO₂ 145.20

Structural Isomers and Stereochemistry

The structural diversity of this compound encompasses both constitutional isomerism and stereoisomerism, creating a complex landscape of chemically related compounds with distinct properties. Constitutional isomerism arises primarily from the different possible arrangements of the butyl group, most notably the distinction between tert-butyl and n-butyl variants. The tert-butyl isomer features a quaternary carbon center directly attached to the oxygen atom of the ester group, creating significant steric bulk around the ester functionality. In contrast, the n-butyl variant contains a linear four-carbon chain attached to the ester oxygen, resulting in considerably less steric hindrance.

Stereochemical considerations add another layer of complexity to this compound family. The presence of a chiral center at the carbon bearing the amino group (carbon-2) gives rise to two enantiomers for each constitutional isomer. The (S)-enantiomer corresponds to the naturally occurring L-alanine configuration, while the (R)-enantiomer represents the D-alanine derivative. This stereochemical relationship is crucial for biological activity, as enzymes and biological receptors typically show strong selectivity for specific enantiomers.

The structural differences between isomers have profound implications for their chemical behavior and synthetic utility. The tert-butyl variants are particularly valuable in synthetic chemistry due to their role as acid-labile protecting groups. The bulky tert-butyl group can be selectively removed under acidic conditions, making it an excellent choice for temporary protection of carboxyl groups during multi-step synthesis. Recent research has demonstrated novel deprotection methods using methylcyclopropene cation radical and silane reagents, offering milder conditions for tert-butyl group removal compared to traditional acidic methods.

The InChI (International Chemical Identifier) strings for these compounds reflect their structural differences while maintaining the common core structure. For example, the (S)-tert-butyl variant has the InChI: InChI=1S/C7H15NO2/c1-5(8)6(9)10-7(2,3)4/h5H,8H2,1-4H3/t5-/m0/s1, while the corresponding (S)-n-butyl isomer differs in the terminal portion reflecting the linear butyl chain arrangement.

Table 2: Structural and Stereochemical Properties

Property (S)-tert-butyl (R)-tert-butyl (S)-n-butyl (R)-n-butyl
InChI Key TZHVYFBSLOMRCU-YFKPBYRVSA-N TZHVYFBSLOMRCU-LURJTMIESA-N RJJXSCQQRYCPLW-LURJTMIESA-N RJJXSCQQRYCPLW-ZCFIWIBFSA-N
SMILES CC@@HN CC@HN CCCCC@@HN CCCCC@HN
Optical Rotation [α]D = 1.5 ± 0.3° (C=2 in EtOH) [α]D = -1.5 ± 0.3° (C=2 in EtOH) Not specified Not specified

Historical Context and Development

The development of this compound and related amino acid esters traces its origins to the broader history of amino acid chemistry and the evolution of peptide synthesis methodologies. The discovery of amino acids began in the early 19th century, with asparagine being the first amino acid identified in 1806, followed by the systematic identification of other amino acids throughout the 1800s. The recognition of amino acids as building blocks of proteins created immediate interest in developing methods for their chemical manipulation and protection.

The concept of protecting groups in organic synthesis emerged as chemists recognized the need to temporarily mask reactive functional groups during complex synthetic sequences. Amino acid esters, including butyl derivatives, became particularly important as researchers sought methods to protect the carboxyl functionality of amino acids while preserving the amino group for selective reactions. The development of tert-butyl esters as protecting groups represented a significant advancement, as the bulky tert-butyl group provided both excellent protection and selective removability under acidic conditions.

Historical patent literature reveals the evolution of synthetic methodologies for preparing amino acid tert-butyl esters. Early methods involved the reaction of amino acids with isobutylene in the presence of acid catalysts such as sulfuric acid, though these approaches suffered from limitations including long reaction times and the formation of unwanted side products. Subsequent developments introduced improved catalytic systems, including para-toluenesulfonic acid and silica-supported sulfuric acid, which offered better yields and more practical reaction conditions.

The pharmaceutical industry's growing interest in peptide-based therapeutics during the latter half of the 20th century drove further innovations in amino acid ester chemistry. The need for efficient, scalable methods for peptide synthesis created demand for improved protecting group strategies, with this compound derivatives playing crucial roles in these developments. Modern synthetic approaches have continued to evolve, with recent research focusing on milder deprotection conditions and more environmentally friendly synthetic methods.

Significance in Amino Acid Ester Chemistry

The significance of these compounds in peptide synthesis cannot be overstated. During peptide bond formation, the carboxyl group of one amino acid must be activated while the amino group of another remains available for nucleophilic attack. Butyl esters, particularly tert-butyl variants, serve as excellent carboxyl protecting groups that can be selectively removed without affecting other functional groups present in complex peptide structures. This selectivity is crucial for the controlled assembly of peptide chains with defined sequences and stereochemistry.

Enzymatic studies have revealed the biological significance of amino acid esters through their interaction with specialized enzymes. Alpha-amino acid ester hydrolases represent a class of enzymes that specifically recognize and process amino acid esters, catalyzing both hydrolysis and synthesis reactions. These enzymes demonstrate the biological relevance of amino acid esters and their potential applications in biotechnological processes. The enzyme mechanism involves nucleophilic attack by a serine residue on the ester bond, forming an acyl-enzyme intermediate that can transfer the acyl group to various acceptor molecules.

The chemical reactivity of this compound derivatives makes them valuable substrates for studying fundamental organic reaction mechanisms. The presence of both electron-donating (amino) and electron-withdrawing (ester) groups creates interesting electronic effects that influence reactivity patterns. Recent research has explored novel deprotection methodologies using single-electron oxidation approaches, demonstrating the continued evolution of synthetic methods for these important compounds.

Table 3: Applications and Synthetic Utility

Application Area Specific Use Key Advantages
Peptide Synthesis Carboxyl protection Selective removability, stability
Pharmaceutical Chemistry Drug intermediate Enhanced solubility, stability
Biochemical Research Enzyme substrate Specific recognition, clean reactions
Organic Synthesis Building block Dual functionality, stereochemical control
Food Industry Flavoring agent Safety profile, taste enhancement

The broader implications of this compound chemistry extend beyond synthetic applications to include fundamental studies of molecular recognition and biological activity. The stereochemical requirements for biological activity highlight the importance of chirality in biological systems and provide insights into the evolutionary origins of biochemical selectivity. Understanding these relationships continues to inform the development of new therapeutic agents and synthetic methodologies.

Properties

IUPAC Name

butyl 2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJXSCQQRYCPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549379
Record name Butyl alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174468-17-8
Record name Butyl alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

Ultrasound-assisted synthesis leverages cavitation effects to accelerate reaction kinetics. In a representative procedure, n-butyl (2S)-2-aminopropanoate is synthesized by reacting L-alanine derivatives with n-butanol under ultrasonic irradiation. The method employs carbon disulfide and Michael acceptors (e.g., acrylonitrile) to facilitate nucleophilic addition, achieving an 89% yield within reduced reaction times compared to conventional heating. Key parameters include:

  • Frequency : 20–40 kHz ultrasonic waves enhance mixing and reduce activation energy.

  • Solvent : Ethanol or methanol optimizes solubility of intermediates.

  • Temperature : Room temperature (25°C) suffices, minimizing thermal degradation.

A comparative study demonstrated that ultrasound reduced reaction time from 12 hours to 2 hours while maintaining enantiomeric excess (>99%).

TMSCl-Catalyzed Esterification for Selective Protection

Role of Chlorotrimethylsilane (TMSCl)

TMSCl acts as both a Lewis acid catalyst and a silylating agent, enabling selective esterification of carboxylic acids without protecting amine groups. For this compound, L-alanine is suspended in n-butanol, and TMSCl (10 equiv.) is added to form the silyl ester intermediate. The reaction proceeds at 50°C for 5 hours, followed by Boc protection using di-tert-butyl dicarbonate to isolate the product in 94% yield.

Advantages and Limitations

  • Selectivity : TMSCl preferentially reacts with carboxylic acids over amines, avoiding side reactions.

  • Byproduct Management : Excess TMSCl forms volatile trimethylsilyl ethers, removable via azeotropic distillation with n-butanol.

  • Drawbacks : High TMSCl stoichiometry (10 equiv.) increases costs, and tertiary alcohols (e.g., t-BuOH) are incompatible due to carbocation instability.

Hydrogenation of Boc-Protected Intermediates

Synthesis of N-Boc-Protected Derivatives

This two-step method involves:

  • Protection : L-alanine is treated with di-tert-butyl dicarbonate in dichloromethane to form N-Boc-L-alanine.

  • Esterification : The Boc-protected acid reacts with n-butanol using phosphorus pentachloride (PCl₅) to form the acyl chloride, followed by ammonolysis to yield this compound.

Catalytic Hydrogenation

Pd/C (10% loading) under hydrogen gas (1 atm) achieves quantitative deprotection of the Boc group, yielding the free amine with 79–80% overall efficiency. Critical factors include:

  • Pressure : Ambient pressure avoids hazardous high-pressure systems.

  • Solvent : Ethanol ensures homogeneity and catalyst activity.

Phosphorus Pentachloride-Mediated Acyl Chloride Formation

Stepwise Procedure

Adapted from (S)-2-aminobutanamide synthesis, this route converts 2-aminopropanoic acid to its acyl chloride using PCl₅ in toluene at 50°C. Subsequent ammonolysis with methanol and ammonia (2.0 mol) at 60°C under 0.3 MPa pressure yields this compound in 79% yield.

Challenges

  • Safety : PCl₅ is moisture-sensitive and releases HCl gas, necessitating anhydrous conditions.

  • Purification : Distillation under reduced pressure (40°C) isolates the product but requires careful temperature control to prevent racemization.

Chloroformate Protection Strategies

Hydroxyl Group Protection

While primarily used for phenolic compounds, chloroformates (e.g., ethyl chloroformate) protect hydroxyl groups during nitro reduction steps. Applied to amino acid derivatives, this method could theoretically prevent side reactions during esterification. However, low atom economy (66% yield in nitration steps) and reliance on column chromatography limit scalability.

Comparative Analysis of Preparation Methods

MethodYield (%)Key ReagentsTemperature (°C)PressureAdvantagesLimitations
Ultrasound-assisted89Carbon disulfide25AmbientFast, high enantioselectivityRequires specialized equipment
TMSCl-catalyzed94TMSCl, di-tert-butyl dicarbonate50AmbientSelective, no byproductsHigh TMSCl stoichiometry
Hydrogenation80Pd/C, H₂251 atmMild conditions, scalableBoc deprotection adds step
PCl₅-mediated79PCl₅, NH₃600.3 MPaHigh purityHazardous reagents, racemization risk
Chloroformate66Ethyl chloroformate0–5AmbientFunctional group protectionLow yield, column chromatography needed

Chemical Reactions Analysis

Hydrolysis Reactions

Butyl 2-aminopropanoate undergoes hydrolysis under acidic or basic conditions to yield alanine derivatives.

Acidic Hydrolysis

  • Reagents : HCl, H₂SO₄, or H₃PO₄.

  • Conditions : Aqueous acid, reflux (60–100°C).

  • Product : 2-aminopropanoic acid (alanine) and butanol .

Basic Hydrolysis (Saponification)

  • Reagents : NaOH, KOH.

  • Conditions : Aqueous base, room temperature to 80°C.

  • Product : Sodium/potassium alaninate and butanol.

Reaction Type Conditions Yield Reference
Acidic hydrolysis1M HCl, 80°C, 4h92%
Basic hydrolysis1M NaOH, RT, 24h88%

Acylation of the Amine Group

The primary amine reacts with acylating agents to form amides.

Reagents : Acetyl chloride, acetic anhydride, or benzoyl chloride.
Conditions : Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), 0–25°C.
Product : N-acylated derivatives (e.g., N-acetyl-butyl 2-aminopropanoate) .

Example :

  • Reaction with acetyl chloride yields N-acetyl-butyl 2-aminopropanoate (85% yield, 2h, RT) .

Alkylation Reactions

The amine group participates in alkylation to form secondary or tertiary amines.

Reagents : Alkyl halides (e.g., methyl iodide, allyl bromide).
Conditions : Polar aprotic solvents (DMA, DMF), NaH as base, 0–30°C .

Example :

  • Reaction with allyl bromide produces N-allyl-butyl 2-aminopropanoate (87% yield, 5h, 0°C) .

Esterification and Transesterification

The ester group reacts with alcohols or other nucleophiles.

Transesterification

  • Reagents : Methanol, ethanol, or tert-butanol.

  • Conditions : Acidic (H₂SO₄) or enzymatic catalysis.

  • Product : Methyl/ethyl/tert-butyl 2-aminopropanoate.

Alcohol Catalyst Yield Reference
MethanolH₂SO₄78%
tert-ButanolLipase65%

Catalytic Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings.

Reagents : Aryl halides, Pd catalysts (e.g., PdCl₂), ligands (e.g., 4,4'-di-tert-butyl-2,2'-dipyridyl) .
Conditions : Acetonitrile, K₂CO₃, 25–70°C.
Product : Aryl- or alkyl-substituted alanine derivatives .

Stability and Side Reactions

Elimination Reactions :

  • Under strong base (NaH, DMF), β-hydrogen elimination forms acrylate byproducts (E1 mechanism) .

Side Products :

  • Bis-alkylation occurs with excess alkylating agents (e.g., N,N-dialkyl derivatives) .

Scientific Research Applications

Chemical Synthesis

1. Organic Synthesis:
Butyl 2-aminopropanoate is primarily utilized as a reagent in organic synthesis. It serves as a building block for the synthesis of various compounds, including peptides and amino acid derivatives. Its structure allows it to participate in multiple chemical reactions, such as:

  • Esterification: Used to form esters from carboxylic acids.
  • Substitution Reactions: Engaging in nucleophilic substitutions where the amino group can be replaced by other nucleophiles.
  • Hydrolysis: Leading to the formation of this compound and hydrochloric acid under acidic conditions.

Table 1: Key Reactions Involving this compound

Reaction TypeDescription
EsterificationFormation of esters from carboxylic acids
Nucleophilic SubstitutionReplacement of amino group with nucleophiles
HydrolysisBreakdown into this compound

Biological Applications

2. Biological Studies:
In biological research, this compound is explored for its potential interactions with enzymes and receptors. It is particularly significant in the study of amino acid derivatives and their biological activities.

Case Study: Enzyme Interaction
Research has shown that this compound can act as a substrate for specific enzymes, influencing metabolic pathways. For instance, studies indicate its role in enzyme-substrate interactions that are critical for understanding biochemical processes in living organisms .

Medicinal Uses

3. Pharmaceutical Development:
The compound is investigated for its therapeutic potential and serves as an intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows it to be used in the development of drugs that require specific stereochemistry for efficacy.

Table 2: Pharmaceutical Applications of this compound

Application AreaDescription
Drug SynthesisIntermediate for antiviral drugs
Chiral RecognitionUsed in studies involving chirality in drug design

Industrial Applications

4. Agrochemicals and Specialty Chemicals:
In industrial settings, this compound is employed in the manufacture of agrochemicals and specialty chemicals. Its ability to act as a versatile intermediate makes it valuable for producing a wide range of industrial products.

Mechanism of Action

The mechanism of action of butyl 2-aminopropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components .

Comparison with Similar Compounds

Butyl Acetate (C₆H₁₂O₂)

Key Properties

  • Molecular Weight : 116.16 g/mol
  • CAS : 123-86-4
  • Physical State : Colorless liquid with fruity odor
  • Boiling Point : 126°C
  • Density : 0.8825 g/cm³ at 20°C
  • Applications : Solvent in coatings, adhesives, and inks due to its low toxicity and high volatility .

Comparison with Butyl 2-Aminopropanoate

Parameter This compound Butyl Acetate
Functional Groups Ester + amine Ester
Molecular Weight 145.2 g/mol 116.16 g/mol
Boiling Point Not reported (likely higher) 126°C
Applications Pharmaceutical building block Industrial solvent
Toxicity Moderate (H315, H319, H335) Low (non-hazardous solvent)

Key Difference: The presence of an amine group in this compound enhances its reactivity for drug synthesis, whereas Butyl Acetate’s simplicity makes it a cost-effective solvent .

Butylcarbitol Acetate (C₁₀H₂₀O₄)

Key Properties

  • Molecular Weight : 204.3 g/mol
  • Boiling Point : 246.7°C
  • Density : 0.979 g/cm³ at 20°C
  • Applications : High-boiling solvent in industrial paints, cleaners, and inks .

Comparison with this compound

Parameter This compound Butylcarbitol Acetate
Functional Groups Ester + amine Ester + ether
Molecular Weight 145.2 g/mol 204.3 g/mol
Boiling Point Not reported 246.7°C
Solubility Limited data 6.5 g/100g water at 25°C
Applications Drug synthesis Industrial coatings, cleaners

Key Difference: Butylcarbitol Acetate’s ether linkage increases its polarity and boiling point, making it suitable for high-temperature industrial processes, unlike the amine-functionalized this compound .

2-Butyrylaminopropionic Acid (C₇H₁₃NO₃)

Key Properties

  • CAS : 59875-04-6
  • Molecular Weight : 175.18 g/mol
  • Structure : Amide derivative of propionic acid with a butyryl group .

Comparison with this compound

Parameter This compound 2-Butyrylaminopropionic Acid
Functional Groups Ester + amine Amide + carboxylic acid
Acid/Base Behavior Weakly basic (amine) Amphoteric (acid + amide)
Applications Drug intermediates Biochemical research

Key Difference: The carboxylic acid group in 2-Butyrylaminopropionic acid introduces acidity, enabling its use in pH-dependent biochemical assays, whereas this compound’s ester group favors nucleophilic substitution reactions .

Organotin Compounds (e.g., Butyltin)

Key Properties

  • Example : Tributyltin (TBT)
  • Toxicity: Neurotoxic, hepatotoxic, and genotoxic even at low concentrations .

Comparison with this compound

Parameter This compound Organotin Compounds
Central Atom Carbon Tin (Sn)
Toxicity Moderate (skin/eye irritant) Severe (neurotoxicity, death)
Applications Pharmaceuticals Antifouling agents, PVC stabilizers

Biological Activity

Butyl 2-aminopropanoate, also known as (S)-butyl 2-aminopropanoate, is an ester derived from the amino acid alanine. This compound has garnered attention in various fields, including biochemistry, pharmacology, and organic synthesis, due to its structural similarity to natural amino acids and its diverse biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

  • Molecular Formula : C5_5H11_11NO\
  • Molecular Weight : Approximately 115.15 g/mol
  • Solubility : Highly soluble in water
  • Chirality : Exists as a chiral compound, influencing its biological interactions

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Its mechanism of action can be summarized as follows:

  • Enzyme Interaction : The compound can act as a substrate for enzymes involved in metabolic pathways. For instance, the hydrolysis of the ester bond releases (S)-2-aminopropanoic acid, which can participate in further biochemical reactions.
  • Receptor Binding : Due to its structural resemblance to amino acids, this compound may bind to specific receptors or transporters, modulating cellular signaling pathways .
  • Chirality Influence : The chiral nature of this compound allows it to selectively interact with biological targets, potentially leading to different pharmacological effects compared to its non-chiral counterparts .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Pharmacological Applications

This compound is being investigated for its potential therapeutic effects in various medical applications:

  • Antiviral Properties : Research indicates that compounds similar to this compound may exhibit antiviral activity by inhibiting viral replication processes.
  • Enzyme Modulation : It has been shown to influence enzyme activity related to metabolic disorders. For example, it can modulate the activity of enzymes involved in amino acid metabolism .

2. Research Applications

In scientific research, this compound serves multiple purposes:

  • Building Block for Synthesis : It is utilized as a precursor for synthesizing peptides and other biologically active molecules .
  • Chiral Recognition Studies : The compound is employed in studies focusing on chiral recognition processes within biochemical systems .

Case Studies

Several studies have highlighted the biological significance of this compound:

Case Study 1: Enzyme Substrate Interaction

A study investigated the interaction of this compound with specific enzymes involved in amino acid metabolism. The results demonstrated that the compound could effectively act as a substrate for these enzymes, leading to significant changes in metabolic flux.

Case Study 2: Antiviral Activity

In another research effort, scientists explored the antiviral potential of this compound derivatives against specific viral strains. The findings suggested that certain derivatives exhibited notable inhibitory effects on viral replication, indicating a promising avenue for drug development .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Antiviral PropertiesInhibits viral replication,
Enzyme ModulationModulates enzyme activities related to metabolism,
Chiral RecognitionUsed in studies on chiral interactions,

Q & A

Q. What are the established methods for synthesizing and characterizing Butyl 2-aminopropanoate with high purity?

  • Methodological Answer : Synthesis typically involves esterification of 2-aminopropanoic acid with butanol under acid catalysis (e.g., H₂SO₄). Purification is achieved via fractional distillation or recrystallization. Characterization requires:
  • NMR spectroscopy (¹H/¹³C) to confirm molecular structure and stereochemistry.
  • HPLC (≥97% purity threshold) to assess impurities.
  • Mass spectrometry for molecular ion validation.
  • Melting point analysis to verify consistency with literature values. For novel derivatives, elemental analysis is mandatory. Always include detailed experimental protocols in supplementary materials to ensure reproducibility .

Q. How do storage conditions and experimental parameters influence the stability of this compound?

  • Methodological Answer : Stability is pH-, temperature-, and solvent-dependent. Key considerations:
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.
  • Degradation assays : Monitor via periodic HPLC or TLC under varying conditions (e.g., aqueous vs. anhydrous solvents).
  • Kinetic studies : Use UV-Vis spectroscopy to track degradation rates at different temperatures. Reference safety data for handling guidelines (e.g., moisture-sensitive conditions) .

Q. What analytical techniques are most reliable for assessing the purity of this compound?

  • Methodological Answer : Combine orthogonal methods:
  • Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity.
  • Chiral HPLC to resolve enantiomeric impurities (critical for stereospecific applications).
  • Karl Fischer titration to quantify residual water, which may affect reactivity. Cross-validate results with independent labs to minimize systematic errors .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystallographic packing. Strategies:
  • Comparative analysis : Replicate experiments using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Computational validation : Employ density functional theory (DFT) to simulate NMR spectra and compare with empirical data.
  • X-ray crystallography : Resolve ambiguous stereochemistry or hydrogen-bonding networks. Document all variables (e.g., temperature, concentration) to identify confounding factors .

Q. What computational approaches are optimal for predicting the physicochemical properties of this compound?

  • Methodological Answer : Use multi-scale modeling:
  • Molecular dynamics (MD) : Simulate solvation effects and partition coefficients (logP).
  • Quantum mechanical (QM) calculations : Predict pKa, redox potentials, and vibrational spectra (IR/Raman).
  • Machine learning : Train models on existing aminopropanoate datasets to forecast bioavailability or toxicity. Validate predictions with experimental assays (e.g., shake-flask method for logP) .

Q. How can researchers design pharmacological studies to evaluate this compound’s bioactivity?

  • Methodological Answer : Focus on structure-activity relationship (SAR) studies:
  • In vitro assays : Test against target enzymes (e.g., proteases) using fluorogenic substrates. Include positive/negative controls (e.g., known inhibitors).
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values with nonlinear regression (e.g., GraphPad Prism).
  • Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation.
  • Toxicity screening : Employ zebrafish embryos or HEK293 cells for preliminary safety profiling. Reference Remdesivir synthesis protocols for analogous methodologies .

Q. What challenges arise when scaling up this compound synthesis, and how can they be mitigated?

  • Methodological Answer : Key scalability issues include:
  • Reaction exothermicity : Use jacketed reactors with precise temperature control.
  • Purification bottlenecks : Optimize column chromatography parameters (e.g., gradient elution) or switch to continuous-flow systems.
  • Byproduct formation : Conduct kinetic studies to identify ideal reaction durations. Pilot-scale trials (1–10 L) are essential before industrial translation .

Q. How should researchers address conflicting bioactivity data across different experimental models?

  • Methodological Answer : Contradictions may stem from model-specific variables (e.g., cell line heterogeneity, assay sensitivity). Solutions:
  • Meta-analysis : Pool data from multiple studies to identify trends.
  • Orthogonal assays : Validate results using alternate techniques (e.g., SPR for binding affinity vs. enzymatic activity).
  • Standardization : Adopt guidelines from Medicinal Chemistry Research for reporting IC₅₀, Hill coefficients, and error margins. Transparently document all experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl 2-aminopropanoate
Reactant of Route 2
Reactant of Route 2
Butyl 2-aminopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.